molecular formula C8HBr2F5 B14244178 Benzene, (2,2-dibromoethenyl)pentafluoro- CAS No. 393819-34-6

Benzene, (2,2-dibromoethenyl)pentafluoro-

Cat. No.: B14244178
CAS No.: 393819-34-6
M. Wt: 351.89 g/mol
InChI Key: YAFICFPPTPPVEV-UHFFFAOYSA-N
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Description

Benzene, (2,2-dibromoethenyl)pentafluoro- is an organic compound with the molecular formula C8H2Br2F5 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, (2,2-dibromoethenyl)pentafluoro- can be synthesized through the reaction of pentafluorobenzene with 2,2-dibromoethene under specific conditions. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of Benzene, (2,2-dibromoethenyl)pentafluoro- involves large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction is monitored continuously to maintain optimal conditions, and the product is purified through distillation or other separation techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, (2,2-dibromoethenyl)pentafluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of less brominated or fluorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

Benzene, (2,2-dibromoethenyl)pentafluoro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzene, (2,2-dibromoethenyl)pentafluoro- exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with other molecules, leading to various chemical transformations. The pathways involved in these interactions depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, (2,2-dibromoethenyl)tetrafluoro-
  • Benzene, (2,2-dibromoethenyl)trifluoro-
  • Benzene, (2,2-dibromoethenyl)difluoro-

Uniqueness

Benzene, (2,2-dibromoethenyl)pentafluoro- is unique due to its high degree of halogenation, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms makes it highly reactive and suitable for various specialized applications. Its unique structure also allows for specific interactions with other molecules, making it valuable in research and industrial applications.

Properties

CAS No.

393819-34-6

Molecular Formula

C8HBr2F5

Molecular Weight

351.89 g/mol

IUPAC Name

1-(2,2-dibromoethenyl)-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C8HBr2F5/c9-3(10)1-2-4(11)6(13)8(15)7(14)5(2)12/h1H

InChI Key

YAFICFPPTPPVEV-UHFFFAOYSA-N

Canonical SMILES

C(=C(Br)Br)C1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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